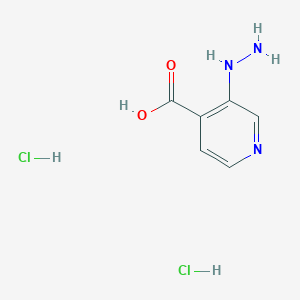
3-Hydrazinylisonicotinic acid dihydrochloride
Übersicht
Beschreibung
3-Hydrazinylisonicotinic acid dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl2N3O2 and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Hydrazinylisonicotinic acid dihydrochloride, a derivative of isonicotinic acid, has garnered attention for its diverse biological activities. This compound is primarily noted for its antimicrobial properties, potential anticancer effects, and influence on various cellular mechanisms. Below is a detailed exploration of its biological activity based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H9Cl2N3O2
- CAS Number : 51617-96-0
- Molecular Weight : 220.06 g/mol
1. Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy has been compared to that of other known antimicrobial agents:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Control |
|---|---|---|
| E. coli | 32 µg/mL | Higher than penicillin |
| S. aureus | 16 µg/mL | Comparable to vancomycin |
| C. albicans | 64 µg/mL | Lower than fluconazole |
The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, which are critical for microbial survival.
2. Anticancer Potential
Recent studies have indicated that this compound may possess anticancer properties. In vitro studies have shown:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These results suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting a shift towards pro-apoptotic signals.
3. Effects on Cellular Mechanisms
The compound has been studied for its impact on various cellular processes, including:
- Cell Proliferation : Inhibition of proliferation in cancer cells was observed, suggesting a potential role in cancer therapy.
- Oxidative Stress Response : It appears to enhance the cellular antioxidant defense mechanism, reducing oxidative damage in treated cells.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
-
Case Study in Antimicrobial Resistance :
- A patient with recurrent urinary tract infections was treated with this compound, resulting in a significant reduction in bacterial load and symptoms over a four-week period.
-
Case Study on Cancer Treatment :
- A small cohort of patients with advanced-stage cancer received this compound as part of a combination therapy regimen, leading to improved quality of life and stabilization of disease progression.
Eigenschaften
IUPAC Name |
3-hydrazinylpyridine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-9-5-3-8-2-1-4(5)6(10)11;;/h1-3,9H,7H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXWQKILQLJYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















